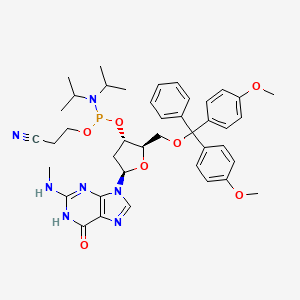![molecular formula C80H154N3O20P B1436949 azanium;[(2R,3S,4R,5R,6R)-5-[[(3R)-3-dodecanoyloxytetradecanoyl]amino]-2-(hydroxymethyl)-4-[(3R)-3-tetradecanoyloxytetradecanoyl]oxy-6-[[(2R,3S,4R,5R,6S)-3,4,6-trihydroxy-5-[[(3R)-3-hydroxytetradecanoyl]amino]oxan-2-yl]methoxy]oxan-3-yl] hydrogen phosphate CAS No. 1699735-79-9](/img/structure/B1436949.png)
azanium;[(2R,3S,4R,5R,6R)-5-[[(3R)-3-dodecanoyloxytetradecanoyl]amino]-2-(hydroxymethyl)-4-[(3R)-3-tetradecanoyloxytetradecanoyl]oxy-6-[[(2R,3S,4R,5R,6S)-3,4,6-trihydroxy-5-[[(3R)-3-hydroxytetradecanoyl]amino]oxan-2-yl]methoxy]oxan-3-yl] hydrogen phosphate
概要
説明
azanium;[(2R,3S,4R,5R,6R)-5-[[(3R)-3-dodecanoyloxytetradecanoyl]amino]-2-(hydroxymethyl)-4-[(3R)-3-tetradecanoyloxytetradecanoyl]oxy-6-[[(2R,3S,4R,5R,6S)-3,4,6-trihydroxy-5-[[(3R)-3-hydroxytetradecanoyl]amino]oxan-2-yl]methoxy]oxan-3-yl] hydrogen phosphate, also known as 3-deacylated monophosphoryl lipid A, is a synthetic analogue of monophosphoryl lipid A derived from bacterial lipopolysaccharide. It is a highly pure, safe, and chemically stable compound used as an adjuvant in vaccines to stimulate the immune system through the activation of Toll-like receptor 4 (TLR4). This activation leads to the production of proinflammatory cytokines, CD4+ and CD8+ T-cells .
準備方法
azanium;[(2R,3S,4R,5R,6R)-5-[[(3R)-3-dodecanoyloxytetradecanoyl]amino]-2-(hydroxymethyl)-4-[(3R)-3-tetradecanoyloxytetradecanoyl]oxy-6-[[(2R,3S,4R,5R,6S)-3,4,6-trihydroxy-5-[[(3R)-3-hydroxytetradecanoyl]amino]oxan-2-yl]methoxy]oxan-3-yl] hydrogen phosphate is synthesized through a series of chemical reactions that involve the deacylation of monophosphoryl lipid A. The synthetic route typically includes the hydrolysis of lipopolysaccharide isolated from bacteria such as Salmonella minnesota, followed by purification to obtain the desired product . Industrial production methods involve the use of high-performance liquid chromatography (HPLC) to ensure the purity and consistency of the compound .
化学反応の分析
azanium;[(2R,3S,4R,5R,6R)-5-[[(3R)-3-dodecanoyloxytetradecanoyl]amino]-2-(hydroxymethyl)-4-[(3R)-3-tetradecanoyloxytetradecanoyl]oxy-6-[[(2R,3S,4R,5R,6S)-3,4,6-trihydroxy-5-[[(3R)-3-hydroxytetradecanoyl]amino]oxan-2-yl]methoxy]oxan-3-yl] hydrogen phosphate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
azanium;[(2R,3S,4R,5R,6R)-5-[[(3R)-3-dodecanoyloxytetradecanoyl]amino]-2-(hydroxymethyl)-4-[(3R)-3-tetradecanoyloxytetradecanoyl]oxy-6-[[(2R,3S,4R,5R,6S)-3,4,6-trihydroxy-5-[[(3R)-3-hydroxytetradecanoyl]amino]oxan-2-yl]methoxy]oxan-3-yl] hydrogen phosphate has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study lipid A analogues and their properties.
Biology: Employed in research to understand the immune response mechanisms.
Industry: Applied in the development of new vaccine formulations and adjuvant systems.
作用機序
azanium;[(2R,3S,4R,5R,6R)-5-[[(3R)-3-dodecanoyloxytetradecanoyl]amino]-2-(hydroxymethyl)-4-[(3R)-3-tetradecanoyloxytetradecanoyl]oxy-6-[[(2R,3S,4R,5R,6S)-3,4,6-trihydroxy-5-[[(3R)-3-hydroxytetradecanoyl]amino]oxan-2-yl]methoxy]oxan-3-yl] hydrogen phosphate exerts its effects by activating Toll-like receptor 4 (TLR4) on immune cells. This activation leads to the production of proinflammatory cytokines and the stimulation of CD4+ and CD8+ T-cells. The molecular targets involved include TLR4 and its associated signaling pathways, which ultimately result in an enhanced immune response .
類似化合物との比較
azanium;[(2R,3S,4R,5R,6R)-5-[[(3R)-3-dodecanoyloxytetradecanoyl]amino]-2-(hydroxymethyl)-4-[(3R)-3-tetradecanoyloxytetradecanoyl]oxy-6-[[(2R,3S,4R,5R,6S)-3,4,6-trihydroxy-5-[[(3R)-3-hydroxytetradecanoyl]amino]oxan-2-yl]methoxy]oxan-3-yl] hydrogen phosphate is compared with other similar compounds such as:
Monophosphoryl lipid A (MPLA): This compound is a synthetic analogue of MPLA with similar immune-stimulating properties but reduced pyrogenicity.
PHAD: Another synthetic analogue of MPLA, differing in the length of a single fatty acid chain.
3D(6-acyl)-PHAD: Similar to this compound but with a different acylation pattern.
The uniqueness of this compound lies in its ability to provide a homogeneous synthetic equivalent for the 3-deacylated MPLA derived from bacterial lipopolysaccharide, making it a valuable tool in vaccine development .
特性
IUPAC Name |
azanium;[(2R,3S,4R,5R,6R)-5-[[(3R)-3-dodecanoyloxytetradecanoyl]amino]-2-(hydroxymethyl)-4-[(3R)-3-tetradecanoyloxytetradecanoyl]oxy-6-[[(2R,3S,4R,5R,6S)-3,4,6-trihydroxy-5-[[(3R)-3-hydroxytetradecanoyl]amino]oxan-2-yl]methoxy]oxan-3-yl] hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C80H151N2O20P.H3N/c1-6-11-16-21-26-31-32-37-42-47-52-57-71(88)98-65(55-50-45-40-35-29-24-19-14-9-4)60-72(89)101-78-74(82-69(86)59-64(54-49-44-39-34-28-23-18-13-8-3)97-70(87)56-51-46-41-36-30-25-20-15-10-5)80(100-66(61-83)77(78)102-103(93,94)95)96-62-67-75(90)76(91)73(79(92)99-67)81-68(85)58-63(84)53-48-43-38-33-27-22-17-12-7-2;/h63-67,73-80,83-84,90-92H,6-62H2,1-5H3,(H,81,85)(H,82,86)(H2,93,94,95);1H3/t63-,64-,65-,66-,67-,73-,74-,75-,76-,77-,78-,79+,80-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZYLRXJKMATDKF-FOMLCKALSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OC(CCCCCCCCCCC)CC(=O)OC1C(C(OC(C1OP(=O)(O)[O-])CO)OCC2C(C(C(C(O2)O)NC(=O)CC(CCCCCCCCCCC)O)O)O)NC(=O)CC(CCCCCCCCCCC)OC(=O)CCCCCCCCCCC.[NH4+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)O[C@H](CCCCCCCCCCC)CC(=O)O[C@@H]1[C@H]([C@@H](O[C@@H]([C@H]1OP(=O)(O)[O-])CO)OC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)O)NC(=O)C[C@@H](CCCCCCCCCCC)O)O)O)NC(=O)C[C@@H](CCCCCCCCCCC)OC(=O)CCCCCCCCCCC.[NH4+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C80H154N3O20P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1509.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1699735-79-9 | |
| Record name | Monophosphoryl 3-deacyl lipid A ammonium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1699735799 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MONOPHOSPHORYL 3-DEACYL LIPID A AMMONIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q4VSD9WE5I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 3D-PHAD function as an adjuvant in vaccines?
A1: 3D-PHAD acts as a Toll-like receptor 4 (TLR4) agonist. TLR4 is a key component of the innate immune system, recognizing pathogen-associated molecular patterns. By activating TLR4, 3D-PHAD stimulates the immune system, enhancing the response to co-administered antigens, like those found in vaccines. This leads to increased antibody production and cellular immune responses, ultimately improving vaccine efficacy.
Q2: How is 3D-PHAD incorporated into virosome formulations for vaccine development?
A2: Research indicates that stable incorporation of 3D-PHAD into virosomes can be achieved through various methods. One approach involves initially forming virosomes by combining a lipid film containing 3D-PHAD with viral membranes solubilized using short-chain phospholipids like DCPC. Alternatively, 3D-PHAD solubilized in DMSO can be added to pre-formed virosomes. The choice of method and solvent can impact the final concentration of 3D-PHAD within the virosomes, influencing their adjuvanticity.
Q3: Can you provide examples of vaccines currently utilizing 3D-PHAD as an adjuvant?
A3: While no vaccines incorporating 3D-PHAD have been licensed yet, it is actively being explored in various vaccine candidates. Notably, research highlights its potential in Respiratory Syncytial Virus (RSV) vaccines. Studies are ongoing to assess its efficacy and safety profile in these and other potential vaccine formulations.
Q4: How does the adjuvanticity of 3D-PHAD compare to other similar compounds?
A4: Studies comparing the efficacy of Human Papillomavirus (HPV) and Hepatitis B virus (HBV) vaccines adjuvanted with 3D-PHAD, a related molecule 3D-(6-acyl)-PHAD, and a mixture of both, showcased interesting findings. A combination of 3D-PHAD and 3D-(6-acyl)-PHAD induced significantly higher antibody titers compared to either compound alone. This suggests potential synergistic effects and highlights the importance of investigating structure-activity relationships within this class of adjuvants.
Q5: What are the advantages of using synthetic monophosphoryl lipid A analogs like 3D-PHAD as adjuvants?
A5: Synthetic analogs like 3D-PHAD offer several advantages over naturally derived monophosphoryl lipid A (MPL). Synthetic production allows for greater control over the molecular structure and purity, ensuring batch-to-batch consistency – a crucial factor in vaccine manufacturing. This control minimizes variability in the final product, potentially leading to improved safety and efficacy profiles compared to their natural counterparts.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-chloro-7,7-dimethyl-6,7,8,9-tetrahydro-4H-pyrimido[1,2-a]pyrimidin-4-one](/img/structure/B1436866.png)
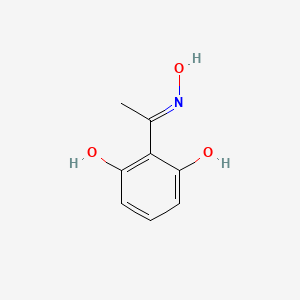
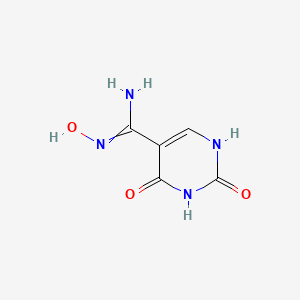

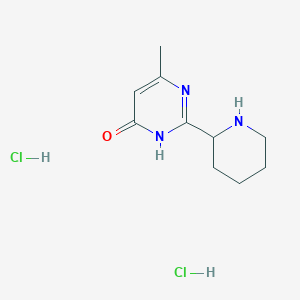
![6-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B1436874.png)
![Cobalt;(E)-3-hydroxy-2-[[(1R,2R)-2-[[(E)-3-hydroxy-2-(2,4,6-trimethylbenzoyl)but-2-enylidene]amino]-1,2-diphenylethyl]iminomethyl]-1-(2,4,6-trimethylphenyl)but-2-en-1-one](/img/structure/B1436876.png)
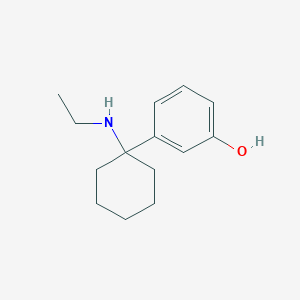
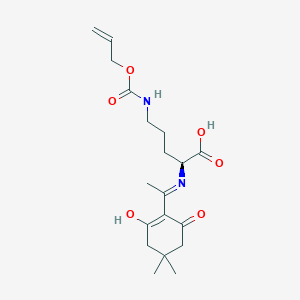
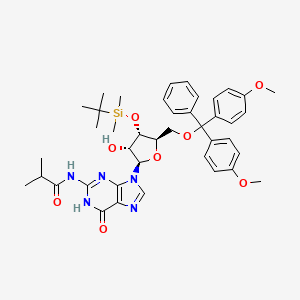
![2-Piperazin-1-YL-3H-thieno[3,2-D]pyrimidin-4-one](/img/structure/B1436884.png)
![4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-N-ethyl-1H-pyrazole-3,5-diamine](/img/structure/B1436887.png)
